2-Chloro-4-fluorobenzyl chloride
Overview
Description
2-Chloro-4-fluorobenzyl chloride is a chemical compound used in organic synthesis . It has a molecular formula of C7H5Cl2F .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorobenzyl chloride involves the reaction of 4-fluorobenzylic alcohol with benzoyl chloride . The reaction takes place in dioxane and is allowed to proceed for 24 hours at 40°C .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorobenzyl chloride consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The molecular weight of this compound is 179.02 .Chemical Reactions Analysis
2-Chloro-4-fluorobenzyl chloride is sensitive to moisture and is incompatible with water, alcohol, bases (including amines), and oxidizing agents . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .Physical And Chemical Properties Analysis
2-Chloro-4-fluorobenzyl chloride is a liquid with a refractive index of 1.514 . It has a boiling point of 86°C/40 mmHg and a density of 1.216 g/mL at 25°C .Scientific Research Applications
It is often used as a reagent in various chemical reactions due to its reactivity. It can participate in reactions that form new bonds with nitrogen, oxygen, sulfur, and carbon atoms, making it a versatile tool in the synthesis of a wide range of chemical compounds .
Production of Fluorinated Compounds
Fluorinated compounds are of significant interest in the field of materials science and medicinal chemistry. 2-Chloro-4-fluorobenzyl Chloride can be used in the synthesis of other fluorinated compounds, which often have unique properties such as increased stability, altered reactivity, or enhanced biological activity .
Pharmaceutical Research
In pharmaceutical research, 2-Chloro-4-fluorobenzyl Chloride can be used in the synthesis of various drug molecules. The incorporation of a fluorine atom can often enhance the drug’s potency, selectivity, or metabolic stability .
Material Science
In material science, 2-Chloro-4-fluorobenzyl Chloride can be used in the synthesis of polymers with unique properties. The presence of fluorine can enhance the material’s resistance to degradation, increase its stability under harsh conditions, or alter its physical properties .
Agrochemical Research
2-Chloro-4-fluorobenzyl Chloride can also be used in the synthesis of agrochemicals. Fluorinated agrochemicals often show enhanced activity or selectivity, making them valuable tools in crop protection .
Safety and Handling
While not a direct application, it’s important to note that 2-Chloro-4-fluorobenzyl Chloride is a hazardous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . Proper safety measures should be taken when handling this compound, including the use of protective clothing and eye protection .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, often target various biochemical entities through reactions at the benzylic position .
Mode of Action
2-Chloro-4-fluorobenzyl chloride: interacts with its targets primarily through nucleophilic substitution reactions . The chlorine atom attached to the benzyl group is a good leaving group, making the compound susceptible to attack by nucleophiles. The exact mode of action can vary depending on the specific target and reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluorobenzyl chloride . Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and thus its biological activity. Furthermore, safety precautions should be taken when handling this compound due to its reactivity and potential for causing irritation .
properties
IUPAC Name |
2-chloro-1-(chloromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIAXVWVTBIGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369353 | |
Record name | 2-Chloro-4-fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzyl chloride | |
CAS RN |
93286-22-7 | |
Record name | 2-Chloro-4-fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(chloromethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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